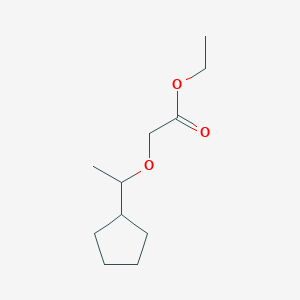

Ethyl (1-cyclopentylethoxy)acetate

Description

Ethyl (1-cyclopentylethoxy)acetate is an ester derivative featuring a cyclopentyl ether moiety linked to an ethoxyacetate backbone. Such compounds are typically synthesized via nucleophilic substitution or esterification reactions involving cyclopentane derivatives and ethoxyacetic acid precursors .

For example, highlights analogous reactions where 1,3-dicarbonyl compounds (e.g., ethyl acetoacetate) react with cyclopentanoate derivatives to form cyclopentane-fused products .

Properties

Molecular Formula |

C11H20O3 |

|---|---|

Molecular Weight |

200.27 g/mol |

IUPAC Name |

ethyl 2-(1-cyclopentylethoxy)acetate |

InChI |

InChI=1S/C11H20O3/c1-3-13-11(12)8-14-9(2)10-6-4-5-7-10/h9-10H,3-8H2,1-2H3 |

InChI Key |

QCLVVGUVBWDZSA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC(C)C1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Ethyl (1-cyclopentylethoxy)acetate with four analogous esters, focusing on molecular properties, functional groups, and applications.

Table 1: Structural and Functional Comparison

* Hypothesized structure based on nomenclature and analogous compounds.

Key Comparisons

Functional Group Diversity Ethyl (1-cyclopentylethoxy)acetate combines ester and ether groups, enabling unique reactivity in nucleophilic substitutions or ether cleavage reactions. Ethyl acetoacetate (C₆H₁₀O₃) contains a β-ketoester group, making it highly reactive in enolate formation and condensation reactions . Ethyl (1-isocyanatocyclohexyl)acetate (C₁₁H₁₇NO₃) incorporates an isocyanate group, which is critical in polymerization (e.g., polyurethanes) .

Steric and Conformational Effects

- Cyclopentane and cyclohexane substituents introduce steric hindrance and conformational constraints. For example, Ethyl (1-hydroxycyclohexyl)acetate (C₁₀H₁₈O₃) has a bulky cyclohexyl group that may reduce solubility in polar solvents compared to simpler esters like ethyl acetate .

Synthetic Utility Ethyl acetoacetate is widely used as a precursor in heterocyclic synthesis (e.g., pyrazoles, pyrroles) due to its enolizable β-keto group . Cyclopentane/cyclohexane-substituted esters (e.g., Ethyl (1-cyclopentylethoxy)acetate) are niche intermediates in stereoselective syntheses, as evidenced by reactions in involving cyclopentanoate derivatives .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.